![molecular formula C17H23N3O B14284864 2-Quinolinamine, 4-methyl-N-[3-(4-morpholinyl)propyl]- CAS No. 141268-05-5](/img/structure/B14284864.png)
2-Quinolinamine, 4-methyl-N-[3-(4-morpholinyl)propyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Quinolinamine, 4-methyl-N-[3-(4-morpholinyl)propyl]- is a heterocyclic aromatic amine It features a quinoline core structure, which is a benzene ring fused with a pyridine ring, and is substituted with a methyl group at the 4-position and a morpholinylpropyl group at the N-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Quinolinamine, 4-methyl-N-[3-(4-morpholinyl)propyl]- typically involves multi-step organic synthesis. One common method starts with the preparation of 4-methylquinoline, which can be synthesized via the Doebner–von Miller reaction. This involves the condensation of aniline with crotonaldehyde in the presence of an acid catalyst.
The next step involves the introduction of the morpholinylpropyl group. This can be achieved through a nucleophilic substitution reaction where 4-methylquinoline is reacted with 3-chloropropylmorpholine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
化学反应分析
Types of Reactions
2-Quinolinamine, 4-methyl-N-[3-(4-morpholinyl)propyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the quinoline ring to a tetrahydroquinoline derivative.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at the 2- and 8-positions, using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Bromine in acetic acid for bromination; concentrated nitric acid for nitration.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Brominated or nitrated quinoline derivatives.
科学研究应用
2-Quinolinamine, 4-methyl-N-[3-(4-morpholinyl)propyl]- has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Material Science: The compound is explored for use in organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Biological Research: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
作用机制
The mechanism of action of 2-Quinolinamine, 4-methyl-N-[3-(4-morpholinyl)propyl]- in biological systems involves its interaction with specific molecular targets such as enzymes and receptors. The quinoline core can intercalate with DNA, disrupting replication and transcription processes, which is a basis for its anticancer activity. Additionally, the morpholinylpropyl group enhances its solubility and bioavailability, facilitating its interaction with biological membranes and proteins.
相似化合物的比较
Similar Compounds
2-Quinolinamine: Lacks the methyl and morpholinylpropyl substitutions, making it less soluble and less bioavailable.
4-Methylquinoline: Lacks the morpholinylpropyl group, resulting in different electronic properties and biological activity.
3-(4-Morpholinyl)propylamine: Lacks the quinoline core, significantly altering its chemical reactivity and applications.
Uniqueness
2-Quinolinamine, 4-methyl-N-[3-(4-morpholinyl)propyl]- is unique due to the combination of the quinoline core with the morpholinylpropyl group. This combination imparts distinct electronic properties, enhanced solubility, and specific biological activities that are not observed in the individual components or other similar compounds.
属性
CAS 编号 |
141268-05-5 |
|---|---|
分子式 |
C17H23N3O |
分子量 |
285.4 g/mol |
IUPAC 名称 |
4-methyl-N-(3-morpholin-4-ylpropyl)quinolin-2-amine |
InChI |
InChI=1S/C17H23N3O/c1-14-13-17(19-16-6-3-2-5-15(14)16)18-7-4-8-20-9-11-21-12-10-20/h2-3,5-6,13H,4,7-12H2,1H3,(H,18,19) |
InChI 键 |
ROUMYXFZHHZJAQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC2=CC=CC=C12)NCCCN3CCOCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


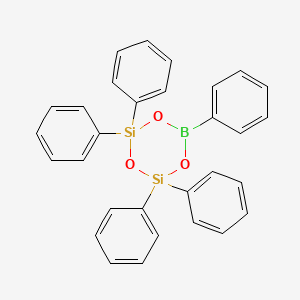
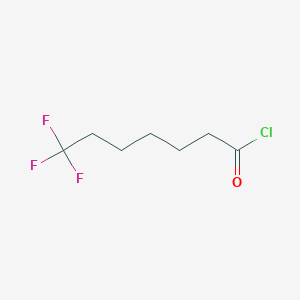
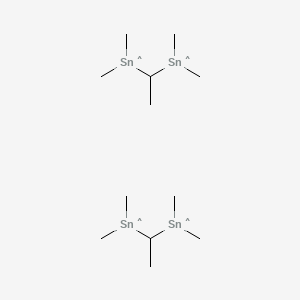
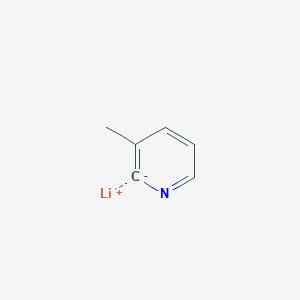

![1-Methoxy-4-[1-(4-methylphenyl)but-3-en-1-yl]benzene](/img/structure/B14284824.png)
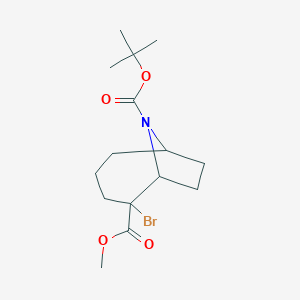
![Phenol, 4-[3-[4-[3-(ethylamino)-2-pyridinyl]-1-piperazinyl]propyl]-2,6-dimethyl-](/img/structure/B14284832.png)




![1-(Naphthalen-2-yl)-3-[2-(8-phenyloctyl)phenyl]prop-2-en-1-one](/img/structure/B14284858.png)

